molecular formula C10H12O4 B039543 3,6-Dimethoxy-2-methylbenzoic acid CAS No. 116324-66-4

3,6-Dimethoxy-2-methylbenzoic acid

Cat. No. B039543
CAS RN: 116324-66-4
M. Wt: 196.2 g/mol
InChI Key: LKDLTVNSBUNBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethoxy-2-methylbenzoic acid (DMB) is a chemical compound that belongs to the family of benzoic acids. It is a white crystalline powder and is soluble in organic solvents such as ethanol and methanol. DMB has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-methylbenzoic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme trimethylamine N-oxide (TMAO) lyase, which is involved in the metabolism of choline and other compounds. This inhibition may lead to a decrease in the production of TMAO, which has been linked to cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on TMAO lyase, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress and reducing the risk of chronic diseases such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,6-Dimethoxy-2-methylbenzoic acid in lab experiments is its relatively low cost and easy availability. Additionally, this compound is stable and can be stored for extended periods without degradation. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for 3,6-Dimethoxy-2-methylbenzoic acid research. One area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of cardiovascular disease and other chronic diseases should be explored.

Synthesis Methods

3,6-Dimethoxy-2-methylbenzoic acid can be synthesized through several methods. One of the most common methods is the reaction between 2,5-dimethoxytoluene and potassium permanganate in the presence of sulfuric acid. The reaction yields this compound as a product. Another method involves the reaction between 2,5-dimethoxytoluene and nitric acid in the presence of acetic anhydride. This method also yields this compound as a product.

Scientific Research Applications

3,6-Dimethoxy-2-methylbenzoic acid has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of this compound is its use as a precursor in the synthesis of other compounds. This compound has also been used as a building block for the synthesis of natural products and pharmaceuticals. Additionally, this compound has been used in the synthesis of polymers and as a reagent in organic chemistry.

properties

IUPAC Name

3,6-dimethoxy-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-7(13-2)4-5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDLTVNSBUNBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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